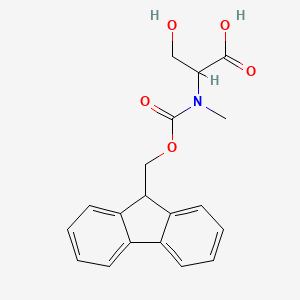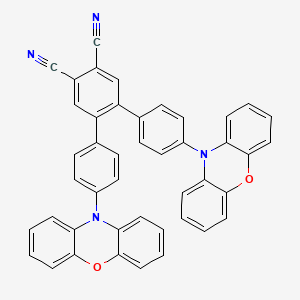![molecular formula C9H16ClNO B12303695 Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)
Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] hydrochloride is a complex organic compound with the molecular formula C₉H₁₅NO·HCl It is characterized by a unique spirocyclic structure, which includes a cyclobutane ring fused to a furo[3,4-b]pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclobutane ring, followed by the formation of the furo[3,4-b]pyrrole moiety. The final step involves the introduction of the hydrochloride group to form the desired compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring the consistent quality of the final product. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed.
化学反応の分析
Types of Reactions
Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound
科学的研究の応用
Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent, exploring its effects on various biological targets and pathways.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
作用機序
The mechanism of action of hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understanding its full mechanism of action.
類似化合物との比較
Similar Compounds
Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole]: The parent compound without the hydrochloride group.
1H-Pyrazolo[3,4-b]pyridines: A group of heterocyclic compounds with similar structural features and diverse biological activities.
Uniqueness
Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
特性
分子式 |
C9H16ClNO |
|---|---|
分子量 |
189.68 g/mol |
IUPAC名 |
spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-9(3-1)6-10-8-5-11-4-7(8)9;/h7-8,10H,1-6H2;1H |
InChIキー |
SHUUIKURHRKIAK-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CNC3C2COC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12303612.png)
![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)


![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12303645.png)
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B12303656.png)







